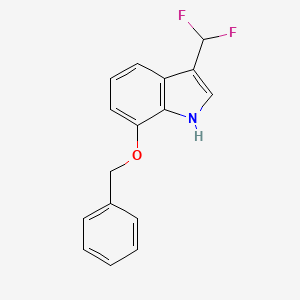

7-Benzyloxy-3-(difluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13F2NO |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

3-(difluoromethyl)-7-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H13F2NO/c17-16(18)13-9-19-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,16,19H,10H2 |

InChI Key |

IDMINPGLTXKRHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Benzyloxy 3 Difluoromethyl 1h Indole

Retrosynthetic Analysis of 7-Benzyloxy-3-(difluoromethyl)-1H-indole

A retrosynthetic analysis of this compound reveals several plausible disconnection points, primarily centered on the formation of the indole (B1671886) core and the introduction of the key benzyloxy and difluoromethyl substituents.

Disconnection Strategies for the Indole Core Formation

The indole nucleus can be constructed through various established synthetic methodologies. Key disconnection strategies for the this compound framework are outlined below, leading back to simpler, more readily available precursors.

Fischer Indole Synthesis Disconnection: This is one of the most classic and versatile methods for indole synthesis. wikipedia.orgtcichemicals.commdpi.com The disconnection involves breaking the N1-C2 and C3-C3a bonds of the indole ring. This leads back to a (2-(benzyloxy)phenyl)hydrazine and a difluoromethyl-containing carbonyl compound, such as 1,1-difluoroacetone (B1306852) or a related α-fluorinated ketone. The reaction typically proceeds by the condensation of the hydrazine (B178648) and the carbonyl compound to form a hydrazone, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement under acidic conditions to yield the indole. wikipedia.orgmdpi.com

Madelung Synthesis Disconnection: This strategy involves the intramolecular cyclization of an N-acyl-o-toluidine derivative. Disconnecting the N1-C7a bond and the C2-C3 bond suggests a precursor like N-(2-methyl-3-(benzyloxy)benzoyl)-difluoroacetamide. However, the harsh conditions (strong base and high temperatures) typically required for the Madelung synthesis might not be compatible with the benzyloxy protecting group.

Leimgruber-Batcho Indole Synthesis Disconnection: A powerful and milder alternative to other methods, this synthesis starts from an o-nitrotoluene derivative. clockss.orgwikipedia.orgresearchgate.net Disconnection at the N1-C2 and C3-C3a bonds points to a 2-benzyloxy-6-nitrotoluene precursor. This precursor can be condensed with a dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine, which upon reductive cyclization, yields the 7-benzyloxyindole (B21248) core. The difluoromethyl group would then need to be introduced at the C3 position in a subsequent step.

Reissert Indole Synthesis Disconnection: Similar to the Leimgruber-Batcho approach, the Reissert synthesis also utilizes an o-nitrotoluene derivative. wikipedia.orgresearchgate.net This disconnection involves the reaction of 2-benzyloxy-6-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvate, which is then reductively cyclized to the indole-2-carboxylic acid. Subsequent steps would be required to introduce the difluoromethyl group at C3 and remove the C2-carboxylic acid.

Identification of Key Precursors for the Difluoromethyl and Benzyloxy Moieties

Based on the disconnection strategies, the key precursors required for the synthesis of this compound are:

For the Benzyloxy Moiety: The primary precursor is a 2-substituted aniline (B41778) or a related synthon bearing a benzyloxy group at the 3-position of the phenyl ring. A key starting material for many of these routes is 2-benzyloxy-6-nitrotoluene . This compound can be prepared from the commercially available 2-methyl-3-nitrophenol (B1294317). orgsyn.org Subsequent reduction of the nitro group provides the corresponding aniline.

For the Difluoromethyl Moiety: The introduction of the difluoromethyl group can be achieved using various building blocks. Depending on the chosen indole synthesis, suitable precursors include:

1,1-Difluoroacetone or a similar difluoromethyl ketone: These are essential for the Fischer indole synthesis.

Difluoroacetic acid or its derivatives: These can be used to acylate an amino group in the Madelung approach.

A source for direct C3-difluoromethylation of a pre-formed 7-benzyloxyindole: This would involve electrophilic or radical difluoromethylating agents.

Synthesis of Advanced Intermediates and Precursors for this compound

The successful synthesis of the target molecule relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Preparation of 7-Benzyloxy-Substituted Aryl Amines or Related Synthons

A crucial step is the synthesis of an appropriately substituted aniline or a precursor that will form the benzene (B151609) ring of the indole. A practical approach starts with the benzylation of a commercially available nitrophenol.

A well-documented procedure for a similar compound, 4-benzyloxyindole, starts from 6-benzyloxy-2-nitrotoluene. orgsyn.org This can be adapted for the synthesis of the 7-benzyloxy isomer. The synthesis commences with the benzylation of 2-methyl-3-nitrophenol using benzyl (B1604629) chloride in the presence of a base like potassium carbonate in DMF. orgsyn.org This yields 2-benzyloxy-6-nitrotoluene .

This nitrotoluene can then serve as a versatile precursor for various indole syntheses. For instance, in a Leimgruber-Batcho approach, it can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form the corresponding enamine, (E)-1-(2-(2-benzyloxy-6-nitrophenyl)vinyl)pyrrolidine. Subsequent reductive cyclization using reagents like Raney nickel and hydrazine hydrate (B1144303) would yield 7-benzyloxyindole. wikipedia.orgorgsyn.org

Alternatively, for a Fischer indole synthesis, the 2-benzyloxy-6-nitrotoluene would first need to be reduced to 2-benzyloxy-6-aminotoluene . This reduction can be achieved using standard methods such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., SnCl2/HCl). This aniline can then be diazotized and reduced to form the corresponding hydrazine, (2-(benzyloxy)-6-methylphenyl)hydrazine , the key precursor for the Fischer indole synthesis.

Synthesis of 3-Difluoromethyl-Containing Building Blocks for Indole Annulation

The introduction of the difluoromethyl group at the C3 position necessitates a suitable difluoromethyl-containing building block.

For a Fischer indole synthesis, a difluoromethyl ketone is required. A potential candidate is 1-(difluoromethyl)-2-propanone . The synthesis of such difluoromethyl ketones can be challenging.

Another strategy involves the direct difluoromethylation of a preformed indole nucleus. This has become more feasible with the development of modern fluorination reagents. For example, a pre-formed 7-benzyloxyindole could potentially be subjected to electrophilic difluoromethylation at the C3 position.

Direct Synthetic Routes to this compound

Based on the analysis of precursors, a plausible direct synthetic route would be the Fischer indole synthesis.

This route would involve the reaction of (2-(benzyloxy)-6-methylphenyl)hydrazine with a suitable difluoromethyl carbonyl compound, such as 1,1-difluoro-2-propanal or a protected form thereof. The initial condensation would form the corresponding hydrazone. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) would induce the clockss.orgclockss.org-sigmatropic rearrangement, leading to the formation of the indole ring. wikipedia.orgmdpi.com The regioselectivity of the cyclization would be directed by the substitution pattern of the phenylhydrazine (B124118).

An alternative modern approach could involve a palladium-catalyzed cross-coupling reaction. For instance, a suitably protected 2-bromo-3-benzyloxyaniline could be coupled with a difluoromethyl-containing alkyne, followed by an intramolecular cyclization to form the indole ring. organic-chemistry.orgacs.org

A summary of a plausible Fischer indole synthesis approach is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Methyl-3-nitrophenol, Benzyl chloride | K2CO3, DMF, 90 °C | 2-Benzyloxy-6-nitrotoluene |

| 2 | 2-Benzyloxy-6-nitrotoluene | Fe, NH4Cl, EtOH/H2O, reflux | 3-Benzyloxy-2-methylaniline |

| 3 | 3-Benzyloxy-2-methylaniline | 1. NaNO2, HCl, 0 °C; 2. SnCl2, HCl | (2-(Benzyloxy)-6-methylphenyl)hydrazine |

| 4 | (2-(Benzyloxy)-6-methylphenyl)hydrazine, 1,1-Difluoro-2-propanal | Acid catalyst (e.g., PPA or ZnCl2), heat | This compound |

Indole Ring Formation Strategies Incorporating 7-Substitution and 3-Difluoromethylation.

This approach involves the cyclization of acyclic precursors where the benzyloxy group at the 7-position and the difluoromethyl group at the 3-position (or their synthetic equivalents) are incorporated before the formation of the indole ring.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov

For the specific synthesis of this compound, a hypothetical Fischer approach would necessitate the reaction between 2-(benzyloxy)phenylhydrazine and a carbonyl compound containing a difluoromethyl group, such as 1,1-difluoroacetone or 3,3-difluoro-2-butanone . The general mechanism proceeds through the formation of the corresponding phenylhydrazone, which then isomerizes to an enamine. wikipedia.org An acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after cyclization and elimination of ammonia, yields the aromatic indole. wikipedia.orgnih.gov

A significant challenge in this approach is the regioselectivity when using unsymmetrical ketones. thermofisher.com For instance, the reaction of 2-(benzyloxy)phenylhydrazine with an unsymmetrical difluoromethyl ketone could potentially lead to a mixture of isomeric indoles. The reaction conditions, including the choice and strength of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂), play a crucial role in directing the outcome. wikipedia.orgthermofisher.com Research on the Fischer synthesis of 7-methoxyindoles has shown that cyclization can sometimes occur abnormally, leading to products where the substituent is eliminated or rearranged, a factor that would need careful consideration for the benzyloxy group. nih.gov

| Precursor 1 (Hydrazine) | Precursor 2 (Carbonyl) | Key Intermediate | Potential Catalysts | Primary Challenge |

|---|---|---|---|---|

| 2-(Benzyloxy)phenylhydrazine | 1,1-Difluoroacetone | 2-(Benzyloxy)phenylhydrazone of 1,1-difluoroacetone | Brønsted or Lewis Acids (PPA, ZnCl₂) | Availability and stability of difluoromethylated carbonyl precursor. |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a substituted ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile and offers excellent control over regioselectivity, making it a valuable tool for preparing complex indoles. wikipedia.orgub.edu

To construct this compound via this route, the required precursors would be 2-iodo-6-(benzyloxy)aniline and an alkyne bearing a difluoromethyl group, for example, 1-(difluoromethyl)-propyne . The reaction is typically catalyzed by a palladium(II) source, such as Pd(OAc)₂, which is reduced in situ to Pd(0). wikipedia.org The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) center, coordination and migratory insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to yield the indole product. ub.edu

A key advantage of the Larock synthesis is its predictable regioselectivity, where the bulkier substituent on the alkyne generally directs itself to the C2 position of the resulting indole. nih.gov To achieve the desired 3-(difluoromethyl) substitution, one might employ an alkyne with a directing group (like a silyl (B83357) group) at what will become the C2 position, which can be subsequently removed. nih.gov Palladium-catalyzed methods are continually evolving, with variations that allow for the use of other haloanilines (e.g., bromoanilines) and different catalytic systems to improve efficiency and substrate scope. acs.org

| Precursor 1 (Aniline) | Precursor 2 (Alkyne) | Catalyst System | Typical Base | Key Advantage |

|---|---|---|---|---|

| 2-Iodo-6-(benzyloxy)aniline | 1-(Difluoromethyl)propyne (or equivalent) | Pd(OAc)₂, Ligand (e.g., dppf) | K₂CO₃, NaOAc | High regioselectivity and functional group tolerance. nih.govacs.org |

Copper-catalyzed methods have emerged as powerful alternatives for indole synthesis, often proceeding under milder conditions than traditional methods. These reactions can involve various strategies, including the cyclization of ortho-haloanilines or ortho-alkynylanilines. researchgate.net For instance, a copper-catalyzed intramolecular cyclization of an appropriately substituted N-(2-alkynylphenyl)sulfonamide could be a viable pathway. researchgate.net

A hypothetical route to this compound could involve the synthesis of an N-protected 2-alkynyl aniline, such as N-tosyl-2-((3,3-difluoroprop-1-yn-1-yl)ethynyl)-6-(benzyloxy)aniline. Treatment of this precursor with a copper catalyst (e.g., CuI) would induce cyclization to form the indole ring. researchgate.net Copper catalysis is particularly noted for its utility in forming carbon-nitrogen bonds. organic-chemistry.org The choice of ligands and reaction conditions is critical for achieving high yields and selectivity. Modern advancements have led to ligand-free copper-catalyzed cyclizations, enhancing the method's practicality and environmental friendliness.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. wikipedia.org To apply this to the target molecule, one would start with N-(2-methyl-3-(benzyloxy)phenyl)difluoroacetamide. The strong base (historically sodium ethoxide, but modern variations use organolithium reagents or systems like LiN(SiMe₃)₂/CsF) would deprotonate both the amide nitrogen and the benzylic methyl group, initiating cyclization. wikipedia.orgorganic-chemistry.org While the classical Madelung synthesis requires harsh conditions, modern modifications have broadened its applicability to more sensitive substrates. organic-chemistry.orgresearchgate.net

The Reissert indole synthesis provides a route to indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org For the target compound, this would begin with 2-methyl-1-nitro-3-(benzyloxy)benzene . Condensation with diethyl oxalate, followed by reductive cyclization (e.g., with zinc in acetic acid) of the resulting ethyl o-nitrophenylpyruvate derivative, would yield an indole-2-carboxylic acid. wikipedia.org A subsequent difluoromethylation step would be required, as the Reissert synthesis primarily installs a carboxylic acid group at C2. However, modifications that introduce substituents at C3 have been developed. researchgate.net It's noted that the Reissert synthesis for 7-substituted indoles can sometimes lead to quinolone derivatives as side products, depending on the reduction conditions. researchgate.netthieme-connect.com

Post-Cyclization Introduction of the Difluoromethyl Group at the 3-Position.

This synthetic strategy is often more direct and involves the initial synthesis of a 7-benzyloxyindole core, followed by the introduction of the difluoromethyl group at the C3 position. The indole nucleus is highly nucleophilic, with the C3 position being the most reactive site for electrophilic substitution. bhu.ac.inquora.com

The direct introduction of a difluoromethyl (CHF₂) group onto the C3 position of a pre-formed 7-benzyloxyindole is a highly attractive and convergent approach. This transformation relies on the reaction of the electron-rich indole with an electrophilic difluoromethylating agent.

The synthesis would commence with the preparation of 7-benzyloxyindole , which is commercially available or can be synthesized through established methods such as the Leimgruber-Batcho or Reissert syntheses starting from 6-benzyloxy-2-nitrotoluene. sigmaaldrich.comorgsyn.org With the 7-benzyloxyindole in hand, electrophilic difluoromethylation can be pursued. Various reagents and methods have been developed for this purpose, including:

Difluoromethyl sulfonium (B1226848)/iodonium salts: These reagents act as electrophilic sources of the "CHF₂⁺" cation equivalent.

Radical-based methods: Photochemical or electrochemical methods can generate difluoromethyl radicals (•CHF₂) from sources like sodium difluoromethanesulfinate (HCF₂SO₂Na) or chlorodifluoromethane (B1668795) (Freon-22). acs.orgrsc.org These radicals can then add to the C2-C3 double bond of the indole, often with subsequent oxidation to the C3-substituted product.

Reagents like 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole: These have been used for the photo-induced difluoromethylation of indole derivatives.

The high intrinsic nucleophilicity of the indole C3-position facilitates this reaction, often providing good regioselectivity without the need for a directing group, especially if the N1 position is protected (e.g., with a tosyl or Boc group) to prevent N-difluoromethylation. researchgate.net

| Reagent/Method | CHF₂ Source | General Conditions | Mechanism Type |

|---|---|---|---|

| S-(difluoromethyl)diarylsulfonium salts | Electrophilic "CHF₂⁺" | Lewis or Brønsted acid catalysis | Electrophilic Substitution |

| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Radical •CHF₂ | Electrochemical oxidation or photoredox catalysis | Radical Addition/Oxidation |

| Chlorodifluoromethane (ClCF₂H) | Radical •CHF₂ | Palladium/photocatalysis | Radical Addition/Cross-coupling acs.org |

| Saccharine-based SCF₂H reagent | Electrophilic "SCF₂H" | Open-flask, often with TMSCl | Electrophilic Substitution researchgate.net |

Radical Difluoromethylation Strategies Utilizing Fluoroalkyl Radical Sources

The introduction of the difluoromethyl (CF2H) group at the C3 position of an indole scaffold is a key step in the synthesis of this compound. Radical difluoromethylation has emerged as a powerful tool for this transformation, utilizing various fluoroalkyl radical sources. These methods often proceed via the generation of a difluoromethyl radical, which then attacks the electron-rich C3 position of the indole ring.

One notable approach involves the use of difluoromethyl tetrazole sulfone as a CF2H radical source. This method can be initiated by visible light, promoting a photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives through the formation of an electron donor–acceptor (EDA) complex. rsc.orgglobalauthorid.com Mechanistic studies suggest the involvement of a single-electron transfer process to generate the crucial difluoromethyl radical. rsc.org Another common and accessible source for the difluoromethyl radical is sodium difluoromethanesulfinate (HCF2SO2Na), often referred to as Langlois' reagent. rsc.orgrsc.org This reagent has been successfully employed in the C2-difluoromethylation of indoles under electrochemical conditions, suggesting its potential applicability for C3-functionalization under different reaction setups. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org Other reagents capable of generating difluoromethyl radicals under specific conditions include those derived from difluoroacetic acid (CF2HCOOH) and its phenyl-substituted analogue (PhCF2COOH), often in the presence of an initiator like PhI(OAc)2 (PIDA) under visible light irradiation. beilstein-journals.org

Nucleophilic Difluoromethylation via Difluorocarbene or Related Reagents

Nucleophilic difluoromethylation offers an alternative pathway to introduce the CF2H group. These methods typically involve the generation of a difluoromethyl anion equivalent or a related nucleophilic species. While direct nucleophilic difluoromethylation can be challenging, several reagents have been developed to achieve this transformation.

One of the most common methods for generating a nucleophilic difluoromethylating agent is through the use of reagents that can be considered precursors to difluorocarbene (:CF2). cas.cn For instance, chlorodifluoromethane (CHClF2), also known as Freon R-22, is a frequently used source for difluorocarbene, which can then react with appropriate nucleophiles. cas.cn Other reagents that can act as nucleophilic difluoromethylation agents include diethyl difluoromethylphosphonate, which has been used for the difluoromethylation of aldehydes and ketones. nih.gov Phenylsulfonyl-stabilized difluoromethyl reagents, such as PhSO2CF2H, have also been developed. These require activation by a base to generate the nucleophilic species. cas.cn

Photoredox-Catalyzed Difluoromethylation Approaches

Visible-light photoredox catalysis has revolutionized organic synthesis, and difluoromethylation reactions are no exception. rsc.org This strategy utilizes a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate the difluoromethyl radical from a suitable precursor. This method offers mild reaction conditions and high functional group tolerance. rsc.org

A variety of photocatalysts, including those based on iridium and inexpensive organic dyes, have been employed for the difluoromethylation of heterocycles. researchgate.net The general mechanism involves the excited photocatalyst reducing a difluoromethyl radical precursor, such as a sulfonium salt or a sulfone, to generate the CF2H radical. This radical then adds to the indole substrate. The resulting radical intermediate is subsequently oxidized by the oxidized photocatalyst to regenerate the catalyst and form the desired product. This catalytic cycle allows for the efficient formation of C-CF2H bonds under mild conditions. acs.org Recent advancements have also explored photoinduced, catalyst-free approaches that leverage electron donor-acceptor (EDA) complexes between the indole derivative and the difluoromethyl source to initiate the reaction under visible light. rsc.org

Benzyloxy Group Introduction at the 7-Position on Pre-Formed Indole Scaffolds

The introduction of the benzyloxy group at the 7-position of the indole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the O-benzylation of a 7-hydroxyindole (B18039) precursor. The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a benzylating agent.

A common method for this transformation involves the use of benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). orgsyn.org This method has been successfully used to prepare 7-benzyloxyindole. nih.govambeed.com Alternative benzylation strategies might involve the use of benzylic alcohols in the presence of a catalyst. For instance, molecular iodine has been shown to catalyze the C3-benzylation of indoles with benzylic alcohols, and while this targets the C3 position, modifications to the substrate and conditions could potentially be explored for O-benzylation. acs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various reaction parameters, including catalysts, ligands, solvents, and temperature.

Catalyst Screening and Ligand Effects in Metal-Catalyzed Processes

In metal-catalyzed difluoromethylation or benzylation reactions, the choice of catalyst and ligand can significantly impact the reaction's efficiency and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand can influence the rate of oxidative addition and reductive elimination steps.

A systematic screening of different metal catalysts (e.g., palladium, copper, nickel) and a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary to identify the optimal combination for a specific transformation. For example, in a study on the synthesis of trifluoromethyl(indolyl)phenylmethanols, different bases and phase-transfer catalysts were screened to maximize the yield. beilstein-journals.org Similarly, in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, various silver(I) reagents were evaluated as oxidants, with silver(I) oxide proving to be the most efficient. scielo.br

Solvent Optimization and Reaction Medium Engineering

The choice of solvent can have a profound effect on reaction rates, yields, and even the reaction pathway. Solvent properties such as polarity, proticity, and boiling point can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states.

For instance, in a study on the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles, various solvents such as THF, DCM, EtOH, DMF, CH3CN, EtOAc, and DMSO were screened, with THF providing the highest yield. beilstein-journals.org In another example, the synthesis of hemiaminals of indole derivatives was optimized using water as a reusable reaction medium in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net The use of greener solvents like acetonitrile (B52724) has also been explored and found to provide a good balance between conversion and selectivity in certain oxidative coupling reactions. scielo.br The optimization of the reaction medium is a critical step in developing sustainable and efficient synthetic protocols.

Temperature, Pressure, and Concentration Effects on Reaction Kinetics and Selectivity

The control of reaction parameters such as temperature, pressure, and concentration is fundamental to steering the outcome of a chemical synthesis, directly influencing both the reaction rate and the selectivity towards the desired product, this compound.

Temperature: This is a critical parameter in indole synthesis. According to the Arrhenius equation, increasing the temperature generally accelerates reaction rates. numberanalytics.com Many classical indole syntheses, such as the Fischer indole synthesis, require elevated temperatures to overcome the activation energy barriers for the key cyclization steps. organic-chemistry.org However, excessive heat can be detrimental to selectivity. It can provide sufficient energy to activate alternative reaction pathways, leading to the formation of undesired isomers or byproducts. For instance, in the synthesis of a molecule with multiple functional groups like this compound, high temperatures could potentially cause the cleavage of the benzyloxy group or promote side reactions involving the difluoromethyl moiety. Therefore, careful temperature control is necessary to find a balance between an acceptable reaction rate and high selectivity. numberanalytics.comrsc.org

Pressure: The effect of pressure is most significant in reactions that involve gaseous reactants or where a change in the number of moles of gas occurs. While many indole syntheses are conducted in the liquid phase under atmospheric pressure, pressure becomes a key variable in continuous flow systems. numberanalytics.comnih.gov In flow chemistry, elevated pressure allows for heating solvents above their normal boiling points, which can dramatically shorten reaction times. nih.gov This "superheating" must be carefully optimized to avoid the degradation of sensitive substrates or products. numberanalytics.com For a hypothetical synthesis of the target compound, pressure control within a flow reactor could be used to precisely manage residence time and temperature, potentially improving yield and purity. researchgate.netcardiff.ac.uk

Concentration: The concentration of reactants directly impacts the reaction kinetics, as described by the reaction's rate law. In a multi-step synthesis, adjusting the relative concentrations of the starting materials, reagents, and catalysts can be a powerful tool for controlling selectivity. For example, in a step involving the introduction of the difluoromethyl group, controlling the concentration of the difluoromethylating agent relative to the indole precursor could minimize the formation of di- or poly-substituted byproducts. mdpi.com Similarly, in catalytic steps, the catalyst concentration (or loading) must be optimized to ensure efficient conversion without promoting unwanted side reactions. numberanalytics.com

| Parameter | Effect on Reaction Rate | Effect on Selectivity | Considerations for this compound Synthesis |

|---|---|---|---|

| Temperature | Increases rate (typically exponential) | Can decrease selectivity at very high values by enabling side reactions. numberanalytics.com | Requires optimization to ensure cyclization and functionalization without cleaving the benzyl ether or promoting side-reactions. rsc.org |

| Pressure | Significant for gas-phase reactions; allows superheating in flow systems. nih.gov | Can influence reaction equilibrium and kinetics. numberanalytics.com | Primarily relevant if using a continuous flow process to enhance rate and control. researchgate.net |

| Concentration | Dependent on the specific rate law of the reaction step. | Can be adjusted to favor the desired pathway and minimize byproduct formation. | Crucial for controlling the regioselectivity of difluoromethylation and preventing over-reaction. |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce the environmental impact by improving efficiency, reducing waste, and using safer materials. researchgate.nettandfonline.com

Solvent Selection, Replacement, and Recycling Strategies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. ijaresm.com A core tenet of green chemistry is the selection of safer, more environmentally benign solvents.

Solvent Replacement: For indole synthesis, hazardous solvents like DMF or chlorinated solvents could potentially be replaced with greener alternatives such as ethanol, water, ionic liquids, or deep eutectic solvents. numberanalytics.comresearchgate.netgoogle.com Reactions in water or water-alcohol mixtures are particularly attractive due to low cost, non-toxicity, and reduced environmental impact. organic-chemistry.orgmdpi.com

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, often with microwave assistance, which dramatically reduces waste. researchgate.nettandfonline.com

| Traditional Solvent | Hazards | Green Alternative | Benefits |

|---|---|---|---|

| Toluene, Benzene | Volatile, toxic, flammable | Water, Ethanol ijaresm.comorganic-chemistry.org | Low toxicity, biodegradable, readily available |

| Dimethylformamide (DMF) | Reproductive toxicant, high boiling point | Ionic Liquids google.com, Deep Eutectic Solvents (DESs) numberanalytics.com | Low vapor pressure, potential for recyclability and tunable properties |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyl-THF, Ethyl Acetate | Lower toxicity, derived from renewable resources (in some cases) |

Waste Minimization and Byproduct Management

Waste minimization is intrinsically linked to atom economy and reaction efficiency. The best approach is to prevent waste generation at its source. This can be achieved by designing synthetic routes that are highly selective and efficient, thereby minimizing the formation of byproducts. The use of catalytic processes is vastly preferable to stoichiometric reagents, as catalysts are used in small quantities and can often be recovered and reused, leading to a significant reduction in inorganic salt waste. researchgate.net

Sustainable Reagent and Catalyst Design

The design and use of sustainable reagents and catalysts are central to modern green chemistry.

Catalyst Choice: There is a strong emphasis on replacing precious metal catalysts (like palladium) with catalysts based on more earth-abundant and less toxic metals such as copper or iron. researchgate.netrsc.org

Heterogeneous Catalysis: Heterogeneous catalysts (in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction mixture) are highly desirable because they can be easily separated from the reaction mixture by simple filtration and reused. rsc.org Magnetically separable nanoparticles, such as CuFe₂O₄, are an innovative example, allowing for easy recovery with a magnet and multiple reuse cycles without significant loss of activity. researchgate.net

Photocatalysis: The use of light to drive chemical reactions offers a sustainable approach, often allowing reactions to proceed under mild conditions. researchgate.net Visible-light photocatalysis, using either homogeneous or heterogeneous catalysts like modified titanium dioxide or graphitic carbon nitride, can be used for various indole functionalizations. nih.govacs.org This method can be a mild alternative for generating radicals for C-H functionalization, avoiding harsh reagents. nih.govrsc.org

Sustainable Reagents: For introducing the difluoromethyl group, using reagents like difluoroacetic acid or even fluoroform (CHF₃) would be greener alternatives to more complex and hazardous difluoromethylating agents. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 7 Benzyloxy 3 Difluoromethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial arrangement of atoms within 7-Benzyloxy-3-(difluoromethyl)-1H-indole can be meticulously mapped.

The ¹H and ¹³C NMR spectra provide the primary framework for the molecule's structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about adjacent atoms.

The ¹H NMR spectrum displays distinct signals for the indole (B1671886) core, the benzyloxy substituent, and the difluoromethyl group. The indole N-H proton typically appears as a broad singlet in the downfield region. The proton at the C-2 position of the indole ring is expected to show a triplet due to coupling with the difluoromethyl group. The aromatic protons on the indole and benzyl (B1604629) rings appear in the aromatic region (approximately 6.8-7.6 ppm), with their multiplicities (doublet, triplet, multiplet) determined by their coupling with neighboring protons. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group resonate as a singlet, while the proton of the difluoromethyl group (-CHF₂) appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net The carbon of the difluoromethyl group is readily identified by its triplet splitting pattern caused by the one-bond coupling to the two fluorine atoms (¹JCF). The chemical shifts of the indole carbons are consistent with a 7-substituted pattern, and the signals for the benzyloxy group's methylene and phenyl carbons are also clearly resolved.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~8.50 | br s | - |

| H-2 | ~7.45 | t | JHF = 2.5 Hz |

| H-4 | ~6.85 | d | J = 7.8 Hz |

| H-5 | ~7.10 | t | J = 7.9 Hz |

| H-6 | ~7.55 | d | J = 8.0 Hz |

| H-α (CHF₂) | ~6.70 | t | ²JHF = 56.0 Hz |

| H-β (CH₂) | ~5.20 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~125.0 | t | ²JCF = 5.0 Hz |

| C-3 | ~110.5 | t | ²JCF = 25.0 Hz |

| C-3a | ~128.0 | s | - |

| C-4 | ~114.0 | s | - |

| C-5 | ~121.5 | s | - |

| C-6 | ~120.0 | s | - |

| C-7 | ~145.0 | s | - |

| C-7a | ~130.0 | s | - |

| C-α (CHF₂) | ~115.0 | t | ¹JCF = 240.0 Hz |

| C-β (CH₂) | ~71.0 | s | - |

| C-ipso | ~136.5 | s | - |

| C-ortho | ~128.0 | s | - |

| C-meta | ~129.0 | s | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. colorado.edunih.gov For this compound, the ¹⁹F NMR spectrum provides definitive evidence for the -CHF₂ group. Since the two fluorine atoms are chemically equivalent, they give rise to a single signal. This signal is split into a doublet by the single proton attached to the same carbon, providing a clear JFH coupling constant that corroborates the data from the ¹H NMR spectrum. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) (vs. CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between H-4, H-5, and H-6 on the indole ring, confirming their adjacent positions. It would also map the connectivity of the protons on the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov This technique is crucial for assigning each carbon signal to its corresponding proton. For example, it would show a cross-peak between the signal for the -CHF₂ proton and the -CHF₂ carbon, and between the methylene protons and the methylene carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are vital for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include:

From the H-2 proton to C-3 and the bridgehead carbon C-3a.

From the -CHF₂ proton to C-2 and C-3a, confirming the position of the difluoromethyl group.

From the methylene (-CH₂-) protons of the benzyloxy group to C-7 of the indole ring and the ipso-carbon of the phenyl ring, confirming the ether linkage at position 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. Important spatial correlations (NOEs) would be expected between the benzyloxy methylene protons and the H-6 proton of the indole ring, providing information about the orientation of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

HRMS is a powerful technique used to measure the mass of a molecule with extremely high accuracy. nih.govjeolusa.com This accuracy allows for the determination of the precise elemental formula. For this compound, the molecular formula is C₁₆H₁₃F₂NO. HRMS analysis would provide a measured mass that matches the calculated theoretical mass to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃F₂NO |

| Calculated Exact Mass ([M+H]⁺) | 288.0987 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.orgmsu.eduyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

N-H Stretch: A sharp or moderately broad peak around 3400-3300 cm⁻¹ corresponding to the indole N-H group.

C-H Stretches: Signals above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

C=C Stretches: Multiple sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region, indicative of the aryl-alkyl ether linkage.

C-F Stretches: Strong, characteristic absorptions in the 1100-1000 cm⁻¹ region, confirming the presence of the C-F bonds in the difluoromethyl group.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Functional Group | Predicted Absorption (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole NH | ~3350 |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 2950-2850 |

| C=C Stretch | Aromatic Rings | 1610, 1580, 1490, 1450 |

| C-O Stretch | Aryl-Alkyl Ether | ~1240 |

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the definitive three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-π stacking between the aromatic rings, which govern the crystal packing. mdpi.comnih.gov Although experimental data is not available, a hypothetical crystal data table illustrates the type of information obtained.

Table 6: Hypothetical X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| α (°) | 90 |

| β (°) | ~105.2 |

| γ (°) | 90 |

| Volume (ų) | ~1250 |

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-benzyloxyindole (B21248) |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that single-crystal X-ray diffraction data for the specific compound, this compound, is not publicly available. Consequently, a detailed analysis of its crystal structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be provided at this time.

The successful generation of the requested in-depth article is contingent upon the availability of primary crystallographic data from sources such as the Cambridge Structural Database (CSD) or peer-reviewed scientific journals. Without this foundational information, the creation of data tables and a thorough discussion of the compound's three-dimensional structure and crystal packing is not possible.

Further research and potential synthesis followed by single-crystal X-ray diffraction analysis would be required to obtain the necessary data to produce the detailed article as outlined.

Computational and Theoretical Investigations of 7 Benzyloxy 3 Difluoromethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for a molecule like 7-Benzyloxy-3-(difluoromethyl)-1H-indole would provide fundamental insights into its behavior. These calculations are predicated on the principle that the energy of a system can be determined from its electron density.

Optimization of Molecular Geometry and Conformational Analysis.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., the C-O-C linkage of the benzyloxy group and the C-C bond connecting the difluoromethyl group to the indole (B1671886) ring), a thorough conformational analysis is crucial.

This analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation. The goal is to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as other low-energy conformers that may be present in equilibrium. The results of such an analysis are typically presented as a potential energy surface or a list of relative energies of the stable conformers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the indole ring, the benzyloxy group, and the difluoromethyl substituent would reveal the most reactive sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for HOMO-LUMO Analysis of this compound: (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Electrostatic Potential Maps and Charge Distribution Analysis.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate regions of different potential. Typically, red represents regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an ESP map would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, as well as the fluorine atoms of the difluoromethyl group, due to their high electronegativity. Positive potential might be expected on the indole N-H proton and the protons of the aromatic rings.

Natural Population Analysis (NPA) and Mulliken Charge Calculations.

To quantify the distribution of electronic charge among the atoms in a molecule, methods like Natural Population Analysis (NPA) and Mulliken charge analysis are employed. These calculations provide atomic charges, which can help in understanding the molecule's polarity and reactivity.

Mulliken population analysis partitions the total electron density among the atoms based on the basis functions used in the calculation. While computationally straightforward, its results can be highly dependent on the choice of basis set. NPA is a more robust method that uses the concept of natural atomic orbitals to assign charges, generally providing a more reliable description of the electron distribution. For this compound, these analyses would provide specific numerical values for the partial charges on each atom, complementing the qualitative picture provided by the ESP map.

Hypothetical Data Table for NPA Charges of Selected Atoms in this compound: (Note: This data is illustrative and not based on actual calculations.)

| Atom | NPA Charge (e) |

|---|---|

| N1 (indole) | -0.550 |

| O (benzyloxy) | -0.620 |

| C3 (indole) | +0.150 |

| C (difluoromethyl) | +0.480 |

| F1 (difluoromethyl) | -0.280 |

| F2 (difluoromethyl) | -0.280 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies).

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. By calculating these parameters and comparing them with experimental data, one can validate the identity and purity of the molecule.

For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra.

Similarly, the infrared (IR) vibrational frequencies can be calculated. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The predicted IR spectrum can then be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the N-H stretch of the indole, the C-O stretch of the ether, and the C-F stretches of the difluoromethyl group. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Reaction Mechanism Elucidation Using Computational Methods for Synthesis Pathways.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to explore the potential energy surface of the reaction pathway. This involves identifying the structures of the reactants, transition states, intermediates, and products.

By calculating the energies of these species, one can determine the activation energies for each step of the reaction, which provides insight into the reaction kinetics and helps to identify the rate-determining step. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. For example, if the synthesis involves a key bond-forming step, computational studies could clarify whether the reaction proceeds through a concerted or a stepwise mechanism.

Identification and Characterization of Transition States for Key Steps

In the synthesis and reactions of this compound, the identification of transition states is crucial for understanding reaction mechanisms and predicting reaction outcomes. A key reaction for indole derivatives is electrophilic substitution at the C3 position, though in this case, the C3 position is already substituted. Another important reaction is N-alkylation or reactions involving the benzylic group.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures for elementary reaction steps. By calculating the potential energy surface, stationary points corresponding to reactants, intermediates, products, and transition states can be identified. A transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction, such as the debenzylation of this compound, the transition state would involve the cleavage of the C-O bond of the benzyloxy group. The geometric parameters and vibrational frequencies of such a transition state provide insight into the bond-breaking and bond-forming processes.

Table 1: Hypothetical Geometric Parameters and Vibrational Frequencies of a Transition State for Debenzylation

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C7-O | 1.52 | Elongated bond, indicating cleavage |

| O-CH₂Ph | 1.65 | Elongated bond, indicating cleavage |

| Imaginary Frequency (cm⁻¹) | -250 | Corresponds to the C-O bond scission |

This data is illustrative and intended to represent typical values obtained from DFT calculations.

Construction of Reaction Coordinate Diagrams and Energy Barriers

Once the energies of the reactants, intermediates, transition states, and products are calculated, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur throughout a reaction, with the energy barriers (activation energies) determining the reaction rates.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. For multi-step reactions, the rate-determining step is the one with the highest energy barrier. These calculations can be invaluable for optimizing reaction conditions, such as temperature and catalysts, to favor the desired product. researchgate.net

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +15.2 |

| Products | -10.1 |

This data is illustrative. Energies are calculated relative to the reactants.

From this hypothetical data, a reaction coordinate diagram would show two peaks corresponding to the two transition states, with the first step having a higher energy barrier and thus being the rate-determining step.

Solvent Effects Modeling on Reaction Energies and Rates

Reactions are typically carried out in a solvent, which can have a significant impact on reaction energies and rates. nih.gov Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

By performing calculations with and without a solvent model, the influence of the solvent on the stability of different species can be assessed. Polar solvents, for instance, tend to stabilize charged or highly polar species, such as transition states, which can lead to an acceleration of the reaction rate. The choice of solvent can therefore be critical for reaction efficiency. researchgate.netacs.org

Table 3: Hypothetical Solvent Effects on Activation Energy

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.3 |

| Toluene | 2.4 | 23.1 |

| Dichloromethane | 8.9 | 21.5 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

This data is illustrative and demonstrates the trend of decreasing activation energy with increasing solvent polarity.

Molecular Dynamics Simulations to Explore Conformational Space and Dynamics

While quantum mechanical calculations are excellent for studying reaction mechanisms, they are computationally expensive for exploring the conformational flexibility of a molecule over time. Molecular Dynamics (MD) simulations are better suited for this purpose. preprints.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior.

For this compound, MD simulations can reveal the preferred conformations of the benzyloxy group relative to the indole ring, as well as the rotational freedom of the difluoromethyl group. This information is important for understanding how the molecule might interact with biological targets, such as enzyme active sites. The simulations can also provide insights into the intramolecular interactions that stabilize certain conformations.

Table 4: Hypothetical Dihedral Angle Distributions from MD Simulation

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |

| C6-C7-O-CH₂ | -90 to -60 | 45% |

| C6-C7-O-CH₂ | 60 to 90 | 35% |

| C2-C3-C-F1 | -60 to 60 | 90% |

This data is illustrative and represents the conformational preferences that could be identified from an MD simulation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Benzyloxy 3 Difluoromethyl 1h Indole Derivatives

Modifications of the Benzyloxy Moiety at the 7-Position.

Impact of Aromatic Substituents on Electronic and Steric Properties of the Indole (B1671886) System.

The introduction of substituents onto the phenyl ring of the 7-benzyloxy group can systematically alter the electronic and steric environment of the indole core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on this peripheral phenyl ring can fine-tune the electron density of the indole's benzene (B151609) ring through inductive and resonance effects, albeit to a lesser extent than direct substitution on the indole itself.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), would increase the electron density on the benzyloxy oxygen, which in turn can slightly increase the electron-donating character of the entire 7-substituent towards the indole ring. Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) would have the opposite effect, reducing the electron-donating nature of the benzyloxy group. These modifications can influence the reactivity of the indole ring in reactions such as electrophilic aromatic substitution. nih.gov

Steric effects are also a critical consideration. Bulky substituents in the ortho position of the phenyl ring can restrict the rotation of the benzyloxy group, influencing its preferred conformation and, consequently, how it interacts with its environment. This steric hindrance can be a key factor in molecular recognition processes.

Table 1: Predicted Electronic and Steric Effects of Aromatic Substituents on the 7-Benzyloxy Moiety

| Substituent (on Phenyl Ring) | Position | Predicted Electronic Effect on Indole Ring | Predicted Steric Hindrance |

| -OCH₃ | para | Slightly electron-donating | Low |

| -Cl | para | Slightly electron-withdrawing (inductive) | Low |

| -NO₂ | para | Electron-withdrawing | Low |

| -C(CH₃)₃ | para | Slightly electron-donating | Moderate |

| -CH₃ | ortho | Slightly electron-donating | High |

Replacement of Benzyloxy with Alkoxy, Aryloxy, or Nitrogen-Containing Substituents.

Replacing the entire benzyloxy moiety with other functional groups can lead to more dramatic changes in the molecule's properties. The synthesis of 7-alkoxyindoles and 7-aminoindoles has been reported, indicating the feasibility of such modifications. nih.govchemicalbook.com

Alkoxy Groups: Shorter alkoxy chains, such as methoxy or ethoxy, would reduce the steric bulk at the 7-position compared to the benzyloxy group. This could improve synthetic accessibility and alter the molecule's solubility profile. The electronic effect would be comparable to the benzyloxy group, maintaining an electron-donating character. mdpi.com

Aryloxy Groups: The replacement with a phenoxy group would remove the flexible methylene (B1212753) linker of the benzyloxy group, leading to a more rigid structure. The electronic properties would be similar, with the potential for fine-tuning through substitution on the new aryl ring.

Nitrogen-Containing Substituents: Introducing a nitrogen-containing group, such as an amino (-NH₂) or an amide (-NHCOR), would significantly alter the electronic and hydrogen-bonding properties of the 7-position. An amino group is a strong electron-donating group and a hydrogen bond donor, which could profoundly impact the indole's reactivity and intermolecular interactions. The synthesis of 7-aminoindoles is achievable, often through the reduction of a 7-nitroindole precursor. chemicalbook.com

Table 2: Comparison of Properties upon Replacement of the 7-Benzyloxy Group

| 7-Substituent | Relative Steric Bulk | Electronic Effect | Hydrogen Bonding Capability |

| Benzyloxy | High | Electron-donating | Acceptor (ether oxygen) |

| Methoxy | Low | Electron-donating | Acceptor (ether oxygen) |

| Phenoxy | Moderate | Electron-donating | Acceptor (ether oxygen) |

| Amino (-NH₂) | Low | Strongly electron-donating | Donor & Acceptor |

| Acetamido (-NHCOCH₃) | Moderate | Weakly electron-donating | Donor & Acceptor |

Effect of Protecting Group Strategies or Lability on Synthetic Accessibility.

The benzyl (B1604629) ether is a common protecting group for alcohols due to its relative stability to a wide range of reagents. vanderbilt.edu It is typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), a method that is generally mild and selective. However, the conditions for hydrogenolysis may not be compatible with other functional groups in the molecule.

The lability of the benzyl group can be compared with other common hydroxyl protecting groups. For instance, silyl (B83357) ethers (e.g., TBS, TIPS) are cleaved under acidic conditions or with fluoride (B91410) ions, while ester protecting groups are removed by hydrolysis under basic or acidic conditions. An orthogonal protecting group strategy, where different protecting groups can be removed selectively under different conditions, is often employed in complex syntheses. vanderbilt.edu The choice of the benzyloxy group implies that subsequent reaction steps should avoid reductive conditions that could lead to its premature removal. The synthetic accessibility of 7-benzyloxy-3-(difluoromethyl)-1H-indole would therefore depend on a synthetic route that accommodates the stability of the benzyl ether.

Alterations to the Difluoromethyl Group at the 3-Position.

The difluoromethyl (-CHF₂) group at the 3-position is a key feature, imparting strong electron-withdrawing properties. Modifying the number of fluorine atoms in this substituent allows for a systematic investigation of the role of fluorine in modulating the indole's properties.

Synthesis and Analysis of Trifluoromethyl, Monofluoromethyl, and Non-Fluorinated Analogues.

The synthesis of indole analogues bearing trifluoromethyl (-CF₃), monofluoromethyl (-CH₂F), or a non-fluorinated alkyl group (e.g., methyl, -CH₃) at the 3-position is crucial for comparative studies. Various methods exist for the introduction of fluorinated alkyl groups into the indole scaffold. For instance, the trifluoromethyl group can be introduced through radical trifluoromethylation reactions. researchgate.net The synthesis of 2-CF₃-indoles has been extensively studied, and similar methodologies could potentially be adapted for 3-substituted indoles. mdpi.comnih.gov

The analysis of these analogues would reveal the graded impact of fluorine substitution. A non-fluorinated analogue, such as 7-benzyloxy-3-methyl-1H-indole, would serve as a baseline to quantify the effects of the fluorine atoms.

Influence of Fluorine Atom Count on Electron Density, pKa (if applicable), and Indole Reactivity.

The number of fluorine atoms on the 3-methyl substituent has a profound impact on the electronic properties of the indole ring. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) increases with the number of fluorine atoms.

Electron Density: The electron density of the pyrrole (B145914) ring of the indole is significantly reduced by the presence of the -CHF₂ and -CF₃ groups. The trifluoromethyl group has a stronger electron-withdrawing effect than the difluoromethyl group, which in turn is much stronger than the slightly electron-donating methyl group. nih.gov This reduction in electron density deactivates the indole ring towards electrophilic aromatic substitution, a characteristic reaction of indoles. uop.edu.pk

pKa: The introduction of fluorine can significantly reduce the pKa of nearby basic centers. nih.govacs.org While the indole nitrogen is not strongly basic, the electron-withdrawing nature of the fluorinated substituents would decrease its proton affinity. If the indole were to be protonated under strongly acidic conditions, the pKa of the corresponding conjugate acid would be lower for the fluorinated analogues.

Table 3: Comparative Properties of 3-Substituted 7-Benzyloxy-1H-indole Analogues

| 3-Substituent | Inductive Effect | Predicted Effect on Pyrrole Ring Electron Density | Predicted Relative pKa of N-H Proton | Predicted Reactivity towards Electrophiles |

| -CH₃ | Weakly electron-donating | Increased | Higher | Increased |

| -CH₂F | Electron-withdrawing | Decreased | Lower | Decreased |

| -CHF₂ | Strongly electron-withdrawing | Significantly decreased | Significantly lower | Significantly decreased |

| -CF₃ | Very strongly electron-withdrawing | Most significantly decreased | Lowest | Most significantly decreased |

Modifications to the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a key site for synthetic modification. Altering the substituent at this position can significantly influence the molecule's electronic properties, hydrogen bonding capability, and steric profile, thereby affecting its interaction with biological targets.

N-Alkylation, N-Acylation, or N-Sulfonylation Strategies and Their Effects

Substitution at the N-1 position is a common strategy in medicinal chemistry to explore SAR and to optimize pharmacokinetic properties. N-alkylation, N-acylation, and N-sulfonylation introduce a variety of groups that can probe the steric and electronic requirements of a biological target's binding site.

N-Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl, benzyl) at the N-1 position can enhance lipophilicity, which may improve membrane permeability. However, studies on various indole derivatives have shown that N-substitution can sometimes reduce biological potency compared to the parent N-unsubstituted compounds, suggesting that the indole N-H proton may be critical for activity. nih.gov For instance, N-methylation in some bioactive indole series has led to a complete loss of activity, indicating a vital role for the N-H group in hydrogen bonding interactions with a receptor. nih.gov

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups are electron-withdrawing and can significantly alter the electronic character of the indole ring. These groups can also act as hydrogen bond acceptors. N-protection with acyl or sulfonyl groups is a frequent tactic in multi-step syntheses involving indoles. nih.govmdpi.org The choice of the specific group can influence not only the biological activity but also the metabolic stability of the resulting derivative. researchgate.net

The hypothetical effects of various N-1 substituents on a biological endpoint are illustrated in the table below, based on general principles observed for indole derivatives.

| N-1 Substituent (R) | Class | Potential Effect on Biological Activity | Rationale |

| -H | (Unsubstituted) | Baseline activity | May act as a crucial hydrogen bond donor. nih.govnih.gov |

| -CH₃ | Alkyl | Often decreases activity | Loss of hydrogen bond donor capability. nih.gov |

| -CH₂Ph (Benzyl) | Alkyl | Variable; may introduce beneficial steric interactions | Balances loss of H-bond donor with potential for new binding interactions. researchgate.net |

| -C(O)CH₃ (Acetyl) | Acyl | Typically decreases activity | Electron-withdrawing nature and steric bulk can be detrimental. |

| -SO₂Ph (Phenylsulfonyl) | Sulfonyl | Often used as a protecting group; may reduce activity | Significant steric bulk and altered electronics. mdpi.org |

Impact on Hydrogen Bonding Potential and Synthetic Manipulations

The indole N-H group is a potent hydrogen bond donor and plays a crucial role in the molecular recognition of many indole-containing compounds with their biological targets. nih.govsemanticscholar.org

Hydrogen Bonding: Replacing the hydrogen at the N-1 position with an alkyl, acyl, or sulfonyl group eliminates its ability to act as a hydrogen bond donor. nih.gov This modification can be detrimental if this interaction is essential for binding affinity and subsequent biological response. In studies involving gramicidin channels, for example, N-methylation of tryptophan residues, which eliminates the indole N-H hydrogen bonding ability, leads to a loss of the channel's functional conformation. nih.gov Conversely, if the N-H is not involved in a critical interaction, its substitution can be used to fine-tune other properties like solubility or to block metabolic pathways.

Synthetic Manipulations: From a synthetic standpoint, the acidity of the N-H proton dictates much of the indole's reactivity. Deprotonation is often the first step in derivatization. However, to achieve functionalization at other positions, such as C-2, protection of the indole nitrogen is frequently necessary. mdpi.org Groups like tosyl (Ts), Boc (tert-butoxycarbonyl), or benzyl (Bn) are commonly employed to block the N-1 position, allowing for regioselective metalation and subsequent reaction with electrophiles at other sites on the indole ring. mdpi.orgnih.gov The choice of protecting group is critical, as it must be stable to the reaction conditions for subsequent steps and easily removable to furnish the desired final compound. researchgate.net

Introduction of Additional Substituents on the Indole Ring System

Beyond the N-1 position, derivatization of the indole's carbocyclic and pyrrolic rings offers extensive opportunities to modulate biological activity and physicochemical properties. The inherent reactivity of the indole core allows for functionalization at multiple positions.

Regioselective Functionalization at C-2, C-4, C-5, or C-6 Positions

With the C-3 position occupied by a difluoromethyl group, the typical site of electrophilic attack is blocked, redirecting reactivity towards other positions. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the precise functionalization of specific C-H bonds. thieme-connect.comresearchgate.net

C-2 Position: The C-2 position is the next most nucleophilic site after C-3. Direct C-H functionalization at C-2 can be achieved using directing groups on the indole nitrogen, which position a metal catalyst (e.g., rhodium or palladium) in proximity to the C-2 C-H bond, facilitating reactions like alkylation, arylation, or alkynylation. nih.govmdpi.com

C-4, C-5, and C-6 Positions: Functionalizing the benzene portion of the indole ring is more challenging but can be achieved through directed metalation or C-H activation strategies. researchgate.netnih.gov For example, a directing group at N-1 can facilitate palladium-catalyzed C-4 arylation. nih.gov Similarly, specific reaction conditions have been developed for the functionalization of the C-5 position. luc.edu These modifications allow for the introduction of a wide range of substituents to explore interactions with different regions of a target's binding pocket.

Multicomponent Reaction Approaches for Complex Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. arkat-usa.org These reactions are valuable for rapidly building libraries of diverse compounds for high-throughput screening. Indoles are excellent substrates for various MCRs. nih.gov

Ugi and Mannich Reactions: The indole nucleus can act as the nucleophilic component in classic MCRs. For instance, in a Mannich-type reaction, an indole, an aldehyde, and an amine can combine to form a gramine derivative. arkat-usa.org

Novel MCRs: More contemporary MCRs allow for the construction of elaborate heterocyclic systems fused to or substituted on the indole core. A one-pot, three-component reaction of an indole, an aldehyde, and another nucleophile can lead to diverse 3-substituted indoles. tandfonline.com For the this compound scaffold, the N-H or a reactive C-H bond could participate in such reactions, leading to highly functionalized derivatives in a single, atom-economical step. rsc.org This approach is particularly powerful for creating structural diversity around the core scaffold efficiently. nih.gov

Influence of Structural Modifications on Synthetic Accessibility, Yields, and Scalability

The feasibility of synthesizing derivatives of this compound on a larger scale is critically dependent on the chosen synthetic routes and the nature of the introduced modifications.

Yields: Reaction yields are influenced by factors such as steric hindrance from existing substituents, the electronic properties of the indole ring, and the reaction conditions. For example, introducing bulky groups at positions adjacent to the reaction site can lower yields. Electron-withdrawing groups on the indole ring can deactivate it towards certain electrophilic substitution reactions, potentially requiring harsher conditions and leading to lower yields. researchgate.net

Scalability: A reaction that performs well on a laboratory scale (milligrams) may not be easily scalable to a gram or kilogram level. thieme-connect.com Challenges in scalability can arise from issues such as difficult purifications, the use of hazardous or expensive reagents, extreme reaction temperatures or pressures, and the formation of intractable byproducts. Robust and well-optimized reactions, such as some modern C-H functionalization protocols and MCRs, have been shown to be scalable. researchgate.netacs.org The development of a scalable synthesis is a crucial consideration for the practical application of any promising compound.

The table below summarizes the potential impact of different modification strategies on synthetic feasibility.

| Modification Strategy | Synthetic Accessibility | Potential Yields | Scalability |

| N-1 Alkylation/Acylation | High | Generally Good to Excellent | High |

| Regioselective C-H Functionalization | Moderate to High | Moderate to Good | Moderate; catalyst cost can be a factor. acs.org |

| Multi-step Benzene Ring Substitution | Low to Moderate | Variable; can be low over multiple steps | Low to Moderate |

| Multicomponent Reactions (MCRs) | High | Good to Excellent | High; often one-pot procedures. nih.gov |

Applications in Synthetic Organic Chemistry and Chemical Biology Research

7-Benzyloxy-3-(difluoromethyl)-1H-indole as a Key Synthetic Intermediate

The unique substitution pattern of this compound positions it as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy group serves as a stable protecting group for the 7-hydroxyl functionality, which can be removed under specific conditions, while the difluoromethyl group modulates the electronic properties and metabolic stability of the molecule.

Precursor for More Complex Polycyclic Heterocyclic Systems

The indole (B1671886) nucleus can be elaborated into more complex polycyclic systems, many of which are found in natural products and pharmacologically active compounds. This compound is a suitable precursor for such transformations. For instance, palladium-catalyzed domino reactions are a powerful tool for constructing 3,n-fused tricyclic indole skeletons from appropriately substituted indoles. nih.gov The presence of the 3-(difluoromethyl) group can influence the regioselectivity of these cyclization reactions.

One potential application is in the synthesis of carbazole (B46965) derivatives. Rhodium-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds has been shown to produce functionalized carbazoles. acs.orgacs.org By first introducing a vinyl group at the 2-position of this compound, a subsequent cyclization could lead to novel difluoromethylated and benzyloxylated carbazoles.

| Reaction Type | Potential Polycyclic System | Key Transformation | Relevant Literature |

| Palladium-Catalyzed Annulation | Fused Tricyclic Indoles | Intramolecular hydroarylation or allylic alkylation | nih.gov |

| Rhodium-Catalyzed Cyclization | Carbazoles | Formal [5+1] cyclization of a 2-vinyl derivative | acs.orgacs.org |

| Pictet-Spengler Reaction | β-Carbolines | Condensation with an aldehyde or ketone | General |

| Fischer Indole Synthesis Analogue | Fused Indole Systems | Annulation with a suitable carbonyl compound | General |

This table presents hypothetical applications based on known indole chemistry.

Building Block in Sequential Organic Transformations for Scaffold Diversification

The functional groups on this compound allow for a variety of sequential transformations to create a diverse library of compounds. The indole nitrogen can be alkylated, acylated, or sulfonylated. The aromatic ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.